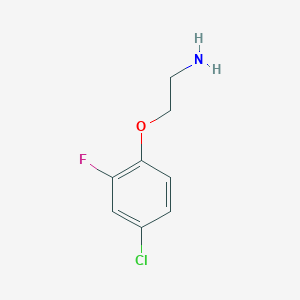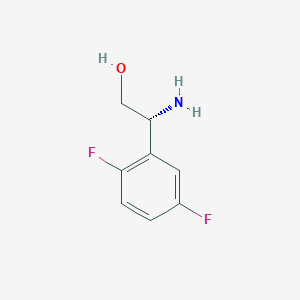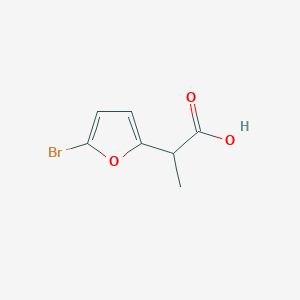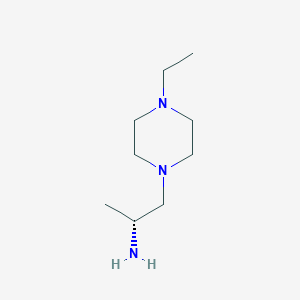
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid typically involves the bromination and nitration of a phenyl ring followed by the introduction of a hydroxyacetic acid group. One common method involves the following steps:
Bromination: The starting material, such as phenol, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride.
Nitration: The brominated phenol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydroxyacetic Acid Introduction: The resulting 4-bromo-3-nitrophenol is then reacted with glyoxylic acid or its derivatives under acidic or basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products
Reduction: 2-(4-Amino-3-nitrophenyl)-2-hydroxyacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties.
Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid depends on its specific application and the target it interacts with. For example, if used as a precursor in drug synthesis, its mechanism would involve the biochemical pathways of the final drug product. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding and electron transfer, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3-nitrophenyl)acetic acid: Lacks the hydroxy group, which may affect its reactivity and applications.
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
2-(4-Bromo-3-aminophenyl)-2-hydroxyacetic acid:
Uniqueness
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid is unique due to the combination of bromine, nitro, and hydroxyacetic acid groups, which provide a distinct set of chemical properties and reactivity. This combination allows for diverse applications in synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C8H6BrNO5 |
|---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
2-(4-bromo-3-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3,7,11H,(H,12,13) |
InChI Key |
CZAMNILSKXXWMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)









